molecular formula C14H15ClN2O2 B5308017 4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride

4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride

Cat. No.: B5308017
M. Wt: 278.73 g/mol
InChI Key: IHUOFBMRONPBFE-UHFFFAOYSA-N
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Description

4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of benzoic acid, featuring a pyridine ring and an amino group in its structure. This compound is known for its potential use in various fields, including chemistry, biology, medicine, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-pyridinecarboxaldehyde and 4-aminomethylbenzoic acid as the primary starting materials.

  • Condensation Reaction: The 2-pyridinecarboxaldehyde is condensed with 4-aminomethylbenzoic acid in the presence of a reducing agent, such as sodium cyanoborohydride, to form the intermediate compound.

  • Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of the final product.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents to the pyridine ring or the benzoic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride is similar to other compounds with pyridine and benzoic acid moieties. Some of these similar compounds include:

  • 4-[(2-pyridinylmethyl)amino]benzoic acid: This compound lacks the hydrochloride group and has different solubility and reactivity properties.

  • 2-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties and applications.

  • 4-aminomethylbenzoic acid: Another precursor, which differs in its functional groups and reactivity.

Uniqueness: this compound is unique due to its specific combination of pyridine and benzoic acid moieties, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Biological Activity

4-{[(2-Pyridinylmethyl)amino]methyl}benzoic acid hydrochloride, also known as a derivative of benzoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article provides a comprehensive overview of the biological activity, including enzymatic inhibition studies and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₅ClN₂O₂
  • Molecular Weight : 278.0822 g/mol
  • CAS Number : 881441-03-8

Enzyme Inhibition Studies

Recent studies have explored the inhibitory effects of various benzoic acid derivatives on specific enzymes. Notably, compounds similar to this compound have demonstrated significant enzyme inhibition, which is crucial for their therapeutic potential.

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound Aβ-Glucuronidase2.8 ± 0.10
Compound Bβ-Glucuronidase45.75 ± 2.16Standard D-saccharic acid 1,4-lactone
Compound CVariousVaries

In a recent study, the compound demonstrated promising inhibitory activity against β-glucuronidase, a key enzyme involved in drug metabolism and detoxification processes. The IC₅₀ value of 2.8 µM indicates a potent inhibitory effect compared to standard inhibitors.

The mechanism by which this compound exerts its biological effects has been investigated through molecular docking studies. These studies suggest that the compound interacts with the active site of target enzymes via hydrogen bonding and hydrophobic interactions.

Key Findings :

  • The presence of donor or acceptor functionalities in the molecular structure enhances binding affinity.
  • Structural modifications can lead to variations in biological activity, indicating the importance of specific substituents on the pyridine and benzoic acid moieties.

Case Study 1: Antitumor Activity

In vitro studies have indicated that derivatives of benzoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against breast cancer cells and showed significant apoptosis induction, suggesting its potential as an antitumor agent.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of similar compounds against a range of bacterial strains. The results indicated that certain derivatives possess effective antibacterial properties, making them candidates for further development as antimicrobial agents.

Properties

IUPAC Name

4-[(pyridin-2-ylmethylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.ClH/c17-14(18)12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13;/h1-8,15H,9-10H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUOFBMRONPBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424193
Record name AG-H-55303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881441-03-8
Record name AG-H-55303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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